molecular formula C15H17NO3S B5879031 4-ethoxy-N-(3-methylphenyl)benzenesulfonamide

4-ethoxy-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B5879031
M. Wt: 291.4 g/mol
InChI Key: XSBGSNGFQVTUNX-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(3-methylphenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group and a methylphenyl group attached to a benzenesulfonamide core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-Ethoxy-N-(3-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide moiety.

    Medicine: Explored for its antimicrobial properties, similar to other sulfonamide compounds.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-methylphenyl)benzenesulfonamide is primarily attributed to its ability to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their inability to proliferate. This mechanism is similar to other sulfonamide antibiotics.

Comparison with Similar Compounds

  • 4-ethoxy-N-ethyl-N-(3-methylphenyl)benzenesulfonamide
  • N-benzyl-4-ethoxy-N-(3-methylphenyl)benzenesulfonamide

Comparison:

  • 4-ethoxy-N-ethyl-N-(3-methylphenyl)benzenesulfonamide: This compound has an ethyl group instead of a methyl group, which may affect its solubility and reactivity.
  • N-benzyl-4-ethoxy-N-(3-methylphenyl)benzenesulfonamide: The presence of a benzyl group can influence the compound’s steric properties and its interaction with biological targets.

4-Ethoxy-N-(3-methylphenyl)benzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethoxy-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-19-14-7-9-15(10-8-14)20(17,18)16-13-6-4-5-12(2)11-13/h4-11,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBGSNGFQVTUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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